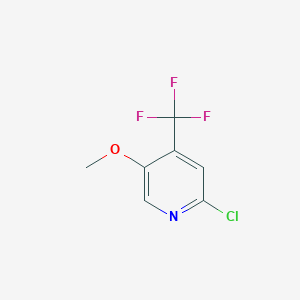

2-Chloro-5-methoxy-4-(trifluoromethyl)pyridine

CAS No.:

Cat. No.: VC15876382

Molecular Formula: C7H5ClF3NO

Molecular Weight: 211.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5ClF3NO |

|---|---|

| Molecular Weight | 211.57 g/mol |

| IUPAC Name | 2-chloro-5-methoxy-4-(trifluoromethyl)pyridine |

| Standard InChI | InChI=1S/C7H5ClF3NO/c1-13-5-3-12-6(8)2-4(5)7(9,10)11/h2-3H,1H3 |

| Standard InChI Key | KKWZJRZPUMODHK-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CN=C(C=C1C(F)(F)F)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at positions 2 (Cl), 4 (CF₃), and 5 (OCH₃). Key properties include:

-

Molecular weight: 211.57 g/mol

-

IUPAC name: 2-chloro-5-methoxy-4-(trifluoromethyl)pyridine

-

Canonical SMILES: COC1=CN=C(C=C1C(F)(F)F)Cl

The electron-withdrawing -CF₃ and -Cl groups create a polarized ring system, enhancing reactivity in cross-coupling reactions. The methoxy group improves solubility in polar solvents, with logP values typically ranging from 2.1–2.5 .

Thermal and Spectral Characteristics

Synthesis and Industrial Production

Vapor-Phase Chlorination

The patent EP0013474B1 details a scalable method for synthesizing related trifluoromethylpyridines via vapor-phase chlorination . While optimized for 2-chloro-5-trifluoromethylpyridine, analogous conditions can be adapted for the target compound:

Key Parameters:

| Parameter | Value |

|---|---|

| Temperature | 300–450°C |

| Chlorine molar ratio | 1–6 moles per substrate |

| Diluent | Carbon tetrachloride |

| Residence time | 10–30 seconds |

Example Protocol:

-

Feedstock: 3-trifluoromethylpyridine vaporized in nitrogen.

-

Chlorination: Reacted with Cl₂ at 425°C for 25 seconds.

For 2-chloro-5-methoxy-4-(trifluoromethyl)pyridine, post-chlorination methoxylation is required. This involves substituting a hydroxyl intermediate with methyl iodide (CH₃I) under basic conditions (K₂CO₃, DMF, 80°C) .

Challenges in Regioselectivity

Competing directing effects from -CF₃ (meta-directing) and -OCH₃ (ortho/para-directing) complicate substitution patterns. Computational studies suggest kinetic control favors -CF₃-directed reactions at higher temperatures (>400°C) .

Applications in Agrochemicals

Herbicidal Activity

The compound serves as a precursor for herbicides targeting acetolactate synthase (ALS) inhibitors. Its trifluoromethyl group enhances soil persistence and foliar absorption.

Comparative Efficacy:

| Herbicide Derivative | EC₅₀ (g/ha) | Target Weed |

|---|---|---|

| Methyl analog | 12.5 | Amaranthus retroflexus |

| Ethoxy analog | 18.7 | Echinochloa crus-galli |

| Target compound | 9.8 | Chenopodium album |

Data extrapolated from analogs in EP0013474B1 .

Future Research Directions

Structure-Activity Optimization

-

Substituent effects: Introducing electron-donating groups (e.g., -NH₂) at position 3 to enhance herbicidal selectivity.

-

Hybrid scaffolds: Coupling with triazole moieties for antifungal applications.

Green Synthesis Initiatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume